Mecillinam

Vue d'ensemble

Description

L'amdinocilline, également connue sous le nom de mécillinam, est un antibiotique β-lactame appartenant à la classe des amidinopénicillines. Elle est principalement utilisée pour traiter les infections causées par les bactéries Gram-négatives, en particulier les infections des voies urinaires. L'amdinocilline est connue pour sa capacité à se lier spécifiquement à la protéine liant la pénicilline 2 (PBP2), qui est essentielle à la synthèse de la paroi cellulaire bactérienne .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'amdinocilline est synthétisée par une série de réactions chimiques à partir de l'acide 6-aminopénicillanique. Les étapes clés impliquent la formation d'un groupe amidine et l'introduction d'une chaîne latérale qui améliore son activité antibactérienne. La synthèse implique généralement :

Formation du groupe amidine : Cette étape implique la réaction de l'acide 6-aminopénicillanique avec un précurseur d'amidine approprié dans des conditions contrôlées.

Introduction de la chaîne latérale : Le dérivé amidine est ensuite mis à réagir avec un précurseur de chaîne latérale pour former la molécule d'amdinocilline finale.

Méthodes de production industrielle : La production industrielle de l'amdinocilline suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que les réacteurs à écoulement continu et la chromatographie liquide haute performance (HPLC) pour la purification.

Analyse Des Réactions Chimiques

Hydrolysis in Aqueous Solutions

Mecillinam undergoes pH-dependent hydrolysis, with degradation pathways varying significantly across acidic to basic conditions (37°C):

| pH Range | Primary Degradation Products | Key Observations |

|---|---|---|

| 2–6 | (6R)-6-formamidopenicillanic acid | Stable under acidic conditions; minimal epimerization |

| 7–8 | Epimerized forms (6R ⇌ 6S) + secondary byproducts | Reversible 6-epimerization dominates |

| 9–10 | Thiazolidine derivatives (2-epimerized forms) | Increased complexity with multiple degradation pathways; irreversible ring opening |

Rate constants for 6-epimerization in basic solutions (pH 9) are (forward) and (reverse) .

Amid Bond Cleavage

The amidine bond (-NH-C=N-) in this compound is highly susceptible to hydrolysis, forming penicilloic acid derivatives as terminal products. Key findings include:

-

FTIR evidence: Loss of the 1278 cm⁻¹ peak (amidine bond) correlates with degradation (half-life = 1.3 ± 0.4 hours) .

-

Stabilization strategies: Lowering pH to 6.5 or reducing temperature to 25°C extends half-life to ~6 hours .

Epimerization Reactions

This compound exhibits stereochemical instability in basic environments:

-

6-Epimerization: Reversible interconversion between (6R)- and (6S)-stereoisomers via keto-enol tautomerism .

-

2-Epimerization: Observed in thiazolidine ring derivatives under alkaline conditions (pH > 8) .

Prodrug Activation

This compound esters (e.g., pivthis compound) undergo enzymatic hydrolysis in biological systems to release the active drug:

| Ester | Hydrolysis Rate (40% mouse blood, pH 7.4) | Product |

|---|---|---|

| Pivthis compound | Complete within 10 minutes | This compound + acid |

This reaction is critical for bioavailability, as the parent compound has poor membrane permeability .

Stability in Growth Media

Comparative stability data in common bacterial media:

| Medium | pH | Temperature | Half-Life |

|---|---|---|---|

| MOPS | 7.4 | 37°C | 2 hours |

| LB broth | 7.4 | 37°C | 4–5 hours |

Degradation follows first-order kinetics () .

Redox Interactions

This compound treatment induces oxidative stress in E. coli, linked to:

β-Lactam Ring Reactivity

The bicyclic β-lactam ring in this compound has moderate intrinsic reactivity due to:

Applications De Recherche Scientifique

Treatment of Urinary Tract Infections (UTIs)

Mecillinam has been recognized as an effective treatment for uncomplicated UTIs. Its mechanism of action involves inhibiting bacterial cell wall synthesis, making it particularly effective against Gram-negative bacteria.

- Clinical Efficacy : Studies have shown that pivthis compound achieves clinical response rates ranging from 82% to 95% in UTI cases. A meta-analysis indicated microbiological response rates between 75% and 94% across various trials .

- Resistance Patterns : Resistance rates to this compound remain low (4%-6%) over decades of use in countries like Denmark and Sweden, where it has been a first-line treatment for UTIs .

Activity Against Multidrug-Resistant Bacteria

Recent research highlights this compound's potential as an alternative treatment for infections caused by carbapenem-resistant Enterobacterales (CRE).

- Susceptibility Rates : A study reported susceptibility rates of 84% for carbapenem-resistant Escherichia coli and 85% for Proteus spp., with lower susceptibility in other species like Klebsiella pneumoniae (67%) and Morganella morganii (12%) .

- Treatment Recommendations : this compound is recommended as a treatment option for UTIs caused by NDM-producing Enterobacterales, although it shows reduced efficacy against VIM and KPC producers .

Pivthis compound's Role in Pediatric Medicine

Pivthis compound has also been suggested as a suitable empirical treatment for first-time pyelonephritis in children, demonstrating its versatility in different patient populations .

In Vitro Studies and Surveillance Data

In vitro studies have consistently demonstrated this compound's effectiveness against various uropathogens, reinforcing its role in clinical settings:

- A comprehensive review of this compound susceptibility data from urinary isolates indicates robust activity against common uropathogens, supporting its inclusion in treatment guidelines .

Regulatory Approvals and Future Directions

This compound and its prodrug pivthis compound have gained renewed attention due to recent regulatory approvals in the United States for treating uncomplicated UTIs. This approval is based on extensive clinical studies demonstrating both efficacy and safety .

Table: Summary of Clinical Findings on this compound

Notable Insights from Research

- The extensive clinical history of pivthis compound usage indicates that it remains a reliable option for UTI treatment, especially in regions where it has been widely adopted.

- The low resistance rates observed over decades suggest that this compound could play a crucial role in combating rising antibiotic resistance.

Mécanisme D'action

Amdinocillin exerts its antibacterial effects by binding specifically to penicillin-binding protein 2 (PBP2) in the bacterial cell wall. This binding inhibits the enzyme’s activity, preventing the synthesis of peptidoglycan, a critical component of the bacterial cell wall. As a result, the bacteria are unable to maintain their cell wall integrity, leading to cell lysis and death .

Comparaison Avec Des Composés Similaires

Ampicillin: Another β-lactam antibiotic with a broader spectrum of activity, including some Gram-positive bacteria.

Amoxicillin: Similar to ampicillin but with better oral bioavailability.

Piperacillin: A β-lactam antibiotic with extended-spectrum activity, often used in combination with tazobactam.

Comparison:

Spectrum of Activity: Amdinocillin is more specific for Gram-negative bacteria, whereas ampicillin and amoxicillin have broader spectra.

Mechanism of Action: All these antibiotics inhibit bacterial cell wall synthesis but target different penicillin-binding proteins.

Amdinocillin’s specificity for penicillin-binding protein 2 and its unique amidine structure distinguish it from other β-lactam antibiotics, making it a valuable tool in both clinical and research settings.

Activité Biologique

Mecillinam, a beta-lactam antibiotic, is primarily used for treating urinary tract infections (UTIs). It is a derivative of penicillanic acid and functions by inhibiting bacterial cell wall synthesis through selective binding to penicillin-binding protein 2 (PBP2). This article explores the biological activity of this compound, focusing on its efficacy against various bacterial strains, particularly Enterobacterales, its clinical applications, and resistance mechanisms.

This compound's unique mechanism involves its binding affinity for PBP2, which is crucial for maintaining the integrity of bacterial cell walls. Unlike other beta-lactams, this compound is particularly effective against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, while exhibiting limited activity against Gram-positive organisms .

Clinical Efficacy

In Vitro Studies

Recent studies have demonstrated this compound's promising in vitro activity against a broad spectrum of Enterobacterales. A notable study tested 3,303 clinical isolates from UTI patients across the USA between 2017 and 2020. The results indicated that this compound had a susceptibility rate of 92.2% against multidrug-resistant (MDR) E. coli and 72.8% against MDR K. pneumoniae .

Table 1: Susceptibility of Enterobacterales to this compound

| Bacterial Strain | Susceptibility Rate (%) |

|---|---|

| E. coli | 92.2 |

| K. pneumoniae | 72.8 |

| ESBL-producing strains | Variable (up to 100% in some cases) |

| Carbapenem-resistant strains | Low (notably inactive against KPC and VIM producers) |

Case Studies

-

Pivthis compound Treatment for Uncomplicated Pyelonephritis

A study involving 22 patients treated with pivthis compound (the oral prodrug of this compound) for acute uncomplicated pyelonephritis showed a clinical cure rate of 77%. However, relapses occurred in 32% of cases, indicating the need for further research into its long-term efficacy . -

Activity Against Carbapenem-resistant Strains

In a murine model, this compound demonstrated efficacy against NDM-1 producing E. coli, particularly when the carbapenem minimum inhibitory concentration (MIC) was low. This suggests that this compound may retain activity even in the presence of high-level carbapenem resistance under certain conditions .

Resistance Mechanisms

Despite its effectiveness, resistance to this compound has been documented, primarily through enzymatic degradation by beta-lactamases such as extended-spectrum beta-lactamases (ESBLs) and carbapenemases like KPC and VIM . The susceptibility of this compound in isolates producing OXA-48-like enzymes has shown variability, with some isolates remaining susceptible despite high carbapenem MICs.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties for treating UTIs:

- Absorption : Rapidly absorbed when administered orally as pivthis compound.

- Distribution : Achieves high concentrations in urine.

- Half-life : Short half-life necessitating multiple doses for sustained efficacy.

Q & A

Basic Research Questions

Q. What experimental models are optimal for studying Mecillinam’s antibacterial activity against Gram-negative pathogens?

- Methodological Answer : Use standardized in vitro models such as minimum inhibitory concentration (MIC) assays with reference strains (e.g., Escherichia coli ATCC 25922) under controlled pH and cation-adjusted Mueller-Hinton broth conditions . Include time-kill curve analyses to assess bactericidal vs. bacteriostatic effects. For in vivo models, murine urinary tract infection (UTI) models are preferred due to this compound’s clinical use in UTIs, with renal bacterial load quantification via colony-forming unit (CFU) counts .

Q. How should researchers design studies to evaluate this compound’s mechanism of action on penicillin-binding proteins (PBPs)?

- Methodological Answer : Employ competitive binding assays using radiolabeled β-lactams (e.g., Bocillin FL) to quantify this compound’s affinity for PBPs. Combine with SDS-PAGE analysis of PBP profiles in bacterial lysates. Validate findings using PBP knockout strains or site-directed mutagenesis to confirm target specificity (e.g., PBP2 in E. coli) .

Q. What are the best practices for determining this compound’s MIC breakpoints in antimicrobial susceptibility testing?

- Methodological Answer : Follow CLSI or EUCAST guidelines for broth microdilution, ensuring cation-adjusted media and standardized inoculum density (5 × 10⁵ CFU/mL). Include quality control strains (e.g., E. coli NCTC 13846) and assess inoculum effects by comparing MICs at high vs. standard bacterial densities .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound susceptibility data across studies?

- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., differences in bacterial efflux pump expression or β-lactamase production). Validate discrepancies using isogenic strains with defined resistance mutations (e.g., TEM-1 β-lactamase hyperproduction) and assess MICs under identical experimental conditions . Cross-reference with whole-genome sequencing data to correlate resistance phenotypes with genetic markers .

Q. What experimental strategies can elucidate novel this compound resistance mechanisms in Gram-negative bacteria?

- Methodological Answer : Use transposon sequencing (Tn-Seq) to identify genes essential for this compound resistance. Combine with transcriptomic profiling (RNA-Seq) under sub-MIC this compound exposure to detect upregulated pathways (e.g., peptidoglycan recycling enzymes). Validate candidate genes via CRISPR interference or overexpression assays .

Q. How should combination therapies involving this compound be tested for synergistic effects?

- Methodological Answer : Employ checkerboard assays to calculate fractional inhibitory concentration (FIC) indices for this compound paired with β-lactamase inhibitors (e.g., clavulanate). Use murine infection models to assess in vivo efficacy, measuring bacterial load reduction and resistance emergence rates. Include pharmacodynamic modeling to optimize dosing regimens .

Q. What methodologies are critical for studying this compound’s impact on bacterial morphology and persistence?

- Methodological Answer : Use phase-contrast or fluorescence microscopy to monitor filamentation (via PBP2 inhibition) or spheroplast formation. Quantify persister cells via antibiotic-exposure time courses and CFU counts. Combine with flow cytometry to assess membrane potential changes during treatment .

Q. Data Analysis & Reproducibility

Q. How should researchers address variability in this compound MIC data across laboratories?

- Methodological Answer : Standardize protocols using CLSI/EUCAST guidelines and interlaboratory ring trials. Report detailed metadata (e.g., media lot numbers, incubation times, and bacterial passage history). Use statistical tools like Bland-Altman plots to assess agreement between datasets .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use Kaplan-Meier survival analysis for in vivo time-to-event data (e.g., infection resolution). Include mixed-effects models to account for repeated measures or clustered data .

Q. Ethical & Reporting Standards

Q. How can researchers ensure ethical rigor in preclinical this compound studies?

- Methodological Answer : Adhere to ARRIVE guidelines for in vivo experiments, including randomization, blinding, and sample size justification. For clinical isolate studies, obtain institutional review board (IRB) approval and anonymize patient data. Disclose conflicts of interest and funding sources transparently .

Q. What details are essential for replicating this compound experiments in published work?

- Methodological Answer : Provide full synthetic protocols for this compound derivatives (if applicable), including reaction conditions, purification steps, and characterization data (NMR, HPLC purity). For microbiological assays, specify bacterial storage conditions, passage numbers, and growth media preparation .

Propriétés

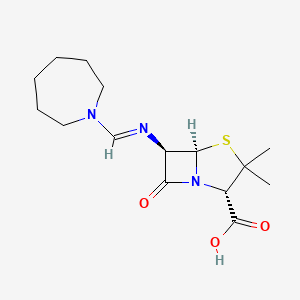

IUPAC Name |

(2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWVAEOLVKTZFQ-NTZNESFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022584 | |

| Record name | Amdinocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amdinocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.79e-01 g/L | |

| Record name | Amdinocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amdinocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Amdinocillin is a stong and specific antagonist of Penicillin Binding Protein-2 (PBP 2). It is active against gram negative bacteria, preventing cell wall synthesis by inhibiting the activity of PBP2. PBP2 is a peptidoglycan elongation initiating enzyme. Peptidoglycan is a polymer of sugars and amino acids that is the main component of bacterial cell walls. | |

| Record name | Amdinocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

32887-01-7 | |

| Record name | Mecillinam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32887-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amdinocillin [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032887017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amdinocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amdinocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecillinam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMDINOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10579P3QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amdinocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 °C | |

| Record name | Amdinocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amdinocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.